molecular formula C13H14F2O3S B8079048 Hexanoic acid, 6-[(3,5-difluorophenyl)thio]-2-oxo-, methyl ester CAS No. 2254573-76-5

Hexanoic acid, 6-[(3,5-difluorophenyl)thio]-2-oxo-, methyl ester

Cat. No.: B8079048
CAS No.: 2254573-76-5
M. Wt: 288.31 g/mol
InChI Key: DUWHTCBWDKSGNH-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(3,5-difluorophenyl)thio]-2-oxo-, methyl ester is a synthetic organic compound characterized by the presence of a hexanoic acid backbone with a 3,5-difluorophenylthio substituent and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid, 6-[(3,5-difluorophenyl)thio]-2-oxo-, methyl ester typically involves the esterification of hexanoic acid derivatives with appropriate reagents One common method includes the reaction of hexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for optimizing yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Hexanoic acid, 6-[(3,5-difluorophenyl)thio]-2-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[(3,5-difluorophenyl)thio]-2-oxo-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3,5-difluorophenylthio group may enhance its binding affinity and specificity towards certain biological targets, modulating their activity and leading to desired therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Hexanoic acid, 6-[(3,5-dichlorophenyl)thio]-2-oxo-, methyl ester
  • Hexanoic acid, 6-[(3,5-dibromophenyl)thio]-2-oxo-, methyl ester
  • Hexanoic acid, 6-[(3,5-dimethylphenyl)thio]-2-oxo-, methyl ester

Uniqueness: Hexanoic acid, 6-[(3,5-difluorophenyl)thio]-2-oxo-, methyl ester is unique due to the presence of fluorine atoms in the aromatic ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this derivative particularly interesting for pharmaceutical applications.

Properties

IUPAC Name

methyl 6-(3,5-difluorophenyl)sulfanyl-2-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3S/c1-18-13(17)12(16)4-2-3-5-19-11-7-9(14)6-10(15)8-11/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWHTCBWDKSGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCCCSC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701171776
Record name Hexanoic acid, 6-[(3,5-difluorophenyl)thio]-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2254573-76-5
Record name Hexanoic acid, 6-[(3,5-difluorophenyl)thio]-2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2254573-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 6-[(3,5-difluorophenyl)thio]-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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